molecular formula C6H5ClN2O3 B6201948 2-[(5-chloropyrazin-2-yl)oxy]acetic acid CAS No. 1934539-13-5

2-[(5-chloropyrazin-2-yl)oxy]acetic acid

Cat. No.: B6201948
CAS No.: 1934539-13-5
M. Wt: 188.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloropyrazin-2-yl)oxy]acetic acid is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 5-chloropyrazine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom on the pyrazine ring is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyrazin-2-yl)oxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-chloropyrazin-2-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-chloropyrazin-2-yl)oxy]acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes that are critical to the biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-chloropyrazin-2-yl)oxy]acetic acid: Similar structure but with the chlorine atom in a different position on the pyrazine ring.

    2-[(5-bromopyrazin-2-yl)oxy]acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(5-fluoropyrazin-2-yl)oxy]acetic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-[(5-chloropyrazin-2-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can also affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

CAS No.

1934539-13-5

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.